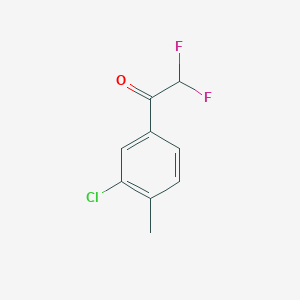

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone

Description

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone (CAS: 942069-71-8) is a halogenated aromatic ketone characterized by a difluoroethanone group attached to a 3-chloro-4-methylphenyl ring. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.61 g/mol. The compound features a chloro substituent at the 3-position and a methyl group at the 4-position on the benzene ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHBIBRIIILEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The difluoroethanone moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone can be compared to analogous difluoroethanone and trifluoroethanone derivatives. Key differences lie in substituent positions, fluorine atom count, and aromatic ring modifications, which impact reactivity, stability, and applications.

Table 1: Comparison of Structural and Physical Properties

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit stronger electron-withdrawing effects compared to difluoro analogs, enhancing their stability in electrophilic reactions .

Fluorine Substitution: Difluoroethanones (2 F atoms) are less electron-deficient than trifluoroethanones (3 F atoms), making them more suitable for reactions requiring moderate electrophilicity. For example, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is preferred in coupling reactions due to its higher reactivity .

Aromatic Ring Modifications: Heterocyclic variants, such as 2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)-2,2-difluoroethanone, demonstrate altered solubility and binding properties, making them relevant in medicinal chemistry . Methoxy-substituted derivatives (e.g., 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone) exhibit improved solubility in polar solvents compared to methyl-substituted analogs .

Functional Group Variations: Reduction of the ketone to an alcohol (e.g., 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol) significantly alters physical properties, such as boiling point and hydrogen-bonding capacity, expanding utility in pharmaceutical intermediates .

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of difluoromethyl and chloro substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug design and development.

The molecular formula of this compound is . Its structure includes a phenyl ring substituted with a chlorine atom and a methyl group, along with a difluoroethanone moiety. This configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClF₂O |

| Molecular Weight | 232.62 g/mol |

| Melting Point | Not available |

| Solubility | Lipophilic |

Research indicates that compounds similar to this compound can interact with various biological pathways. The difluoromethyl group is known to enhance the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability. This property is particularly significant in the context of drug development for targeting intracellular processes.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of compounds containing similar structures. For instance, fluorinated ketones have been shown to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Case Study 1 : A study on fluorinated ketones demonstrated their ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

- Case Study 2 : Another investigation highlighted the potential of fluorinated compounds in treating metabolic disorders by enhancing insulin sensitivity through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway .

Toxicity and Safety Profile

The safety profile of this compound is not extensively documented; however, studies on related compounds suggest that careful evaluation is necessary due to potential cytotoxic effects. Toxicological assessments should focus on evaluating the compound's impact on cellular viability and its potential genotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.